molecular formula C17H20BrN3O4 B2800595 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide CAS No. 686749-17-7

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

Cat. No. B2800595
CAS RN: 686749-17-7
M. Wt: 410.268
InChI Key: DWJFZGXCHZNCKY-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Reactivity

  • Pd-Catalyzed Amination Reactions : Garlapati et al. (2012) explored the synthesis of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, highlighting the optimization of amination reactions with aryl, heteroaryl, and alkyl amines. Their research provides insight into the reactivity of similar quinazolinone derivatives, potentially including the synthesis pathways and reaction conditions applicable to the compound of interest (Garlapati et al., 2012).

  • Microwave-Assisted Synthesis : Raval et al. (2012) described the microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing the utility of microwave irradiation in the efficient and rapid synthesis of quinazolinone compounds. This method may offer an alternative approach to synthesizing the compound (Raval et al., 2012).

Biological Activities

  • Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, synthesized by Babu et al. (2015), were evaluated for their in vitro antibacterial and antifungal activities. Their findings suggest the potential antimicrobial efficacy of quinazolinone derivatives, which could extend to the compound of interest (Babu et al., 2015).

  • Antitumor Activity : Bavetsias et al. (2002) investigated water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. This study highlights the compound's growth-inhibitory activity and its potential as a class of compounds with novel biochemical characteristics, including those related to cell-cycle arrest. These findings may be relevant to exploring the antitumor applications of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide (Bavetsias et al., 2002).

properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h5-6,9,12H,1-4,7-8,10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFZGXCHZNCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

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